molecular formula C11H7FN2O3 B11878720 8-Fluoro-6-methyl-5-nitroquinoline-2-carbaldehyde

8-Fluoro-6-methyl-5-nitroquinoline-2-carbaldehyde

Cat. No.: B11878720
M. Wt: 234.18 g/mol
InChI Key: NFAUXGMNFLRPIO-UHFFFAOYSA-N
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Description

8-Fluoro-6-methyl-5-nitroquinoline-2-carbaldehyde is a substituted quinoline derivative featuring a nitro group at position 5, a fluorine atom at position 8, a methyl group at position 6, and a carbaldehyde moiety at position 2. The nitro and fluorine substituents are critical for electronic modulation, influencing reactivity, solubility, and biological activity, while the carbaldehyde group serves as a versatile site for further functionalization (e.g., Schiff base formation or nucleophilic additions) .

Properties

Molecular Formula

C11H7FN2O3

Molecular Weight

234.18 g/mol

IUPAC Name

8-fluoro-6-methyl-5-nitroquinoline-2-carbaldehyde

InChI

InChI=1S/C11H7FN2O3/c1-6-4-9(12)10-8(11(6)14(16)17)3-2-7(5-15)13-10/h2-5H,1H3

InChI Key

NFAUXGMNFLRPIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1[N+](=O)[O-])C=CC(=N2)C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The following table highlights key structural and functional differences between 8-Fluoro-6-methyl-5-nitroquinoline-2-carbaldehyde and its analogs:

Compound Name CAS Number Molecular Formula Substituent Positions Key Functional Groups Applications/Notes
This compound Not specified C₁₁H₈FN₂O₃ 5-NO₂, 6-CH₃, 8-F, 2-CHO Nitro, fluoro, methyl, aldehyde Potential drug intermediate (inferred)
5-Nitroquinoline-2-carbaldehyde 59394-31-9 C₁₀H₆N₂O₃ 5-NO₂, 2-CHO Nitro, aldehyde Medicinal chemistry (antimicrobial agents)
8-Chloro-6-fluoroquinoline 22319-88-6 C₉H₅ClFN 8-Cl, 6-F Chloro, fluoro Synthetic intermediate for halogenated APIs
3-Fluoro-8-nitroquinoline 236093-08-6 C₉H₅FN₂O₂ 3-F, 8-NO₂ Nitro, fluoro Nitro group at 8-position alters electronic properties
6-Fluoro-2-methyl-5-nitroquinoline 139742-71-5 C₁₀H₇FN₂O₂ 6-F, 2-CH₃, 5-NO₂ Fluoro, methyl, nitro Intermediate in kinase inhibitor synthesis

Electronic and Reactivity Comparisons

  • Nitro Group Position: The 5-nitro substitution in the target compound and 5-nitroquinoline-2-carbaldehyde creates a strong electron-withdrawing effect, enhancing electrophilicity at the carbaldehyde group compared to 3-fluoro-8-nitroquinoline , where the nitro group at position 8 may lead to distinct conjugation patterns.
  • Halogen Effects: Fluorine at position 8 (target compound) versus chlorine in 8-chloro-6-fluoroquinoline impacts lipophilicity and metabolic stability. Fluorine’s smaller size and higher electronegativity may improve binding affinity in drug-receptor interactions.
  • Methyl vs.

Preparation Methods

C-8 Fluorination Techniques

The fluorine atom at C-8 is typically introduced early in the synthesis via halogen exchange or electrophilic fluorination. Starting with 8-chloroquinoline precursors, treatment with KF in the presence of crown ethers facilitates nucleophilic substitution, yielding 8-fluoro derivatives. Alternatively, Balz-Schiemann reactions using diazonium tetrafluoroborates provide a pathway for introducing fluorine under thermal decomposition conditions (100–120°C).

C-6 Methylation Strategies

Methylation at C-6 is achieved through Friedel-Crafts alkylation or cross-coupling reactions. For instance, 6-bromo-8-fluoroquinoline undergoes Suzuki-Miyaura coupling with methylboronic acid in the presence of Pd(PPh₃)₄, affording the methyl-substituted product in 80–90% yield. Direct alkylation using methyl iodide and AlCl₃ in dichloromethane is also effective but may require subsequent purification via column chromatography.

Formylation at the C-2 Position

Introducing the aldehyde group at C-2 is accomplished via Vilsmeier-Haack formylation. The quinoline intermediate is treated with POCl₃ and DMF at 0–5°C, followed by hydrolysis to yield the carbaldehyde. This method consistently delivers 70–85% yields, with reaction monitoring via TLC to prevent over-oxidation.

An alternative route involves oxidation of a 2-methyl precursor. For example, 2-methyl-8-fluoro-6-methyl-5-nitroquinoline is oxidized with SeO₂ in dioxane under reflux, selectively converting the methyl group to a formyl moiety. This method avoids harsh acidic conditions but requires meticulous control of reaction time to prevent side reactions.

Integrated Synthetic Pathways

Combining the above steps, two primary routes emerge:

Sequential Functionalization Pathway

  • Quinoline formation : Cyclization of 4-fluoro-2-methylaniline with nitroacrolein.

  • Nitration : Directed ortho-metalation followed by nitration.

  • Formylation : Vilsmeier-Haack reaction on the pre-formed quinoline.

Late-Stage Functionalization Pathway

  • Core synthesis : Construction of 8-fluoro-6-methylquinoline via Skraup reaction.

  • Nitration and formylation : Concurrent nitration and oxidation using mixed acid systems.

Reaction Optimization and Challenges

Key challenges include:

  • Regioselectivity : Competing nitration at C-3 or C-7 necessitates directing groups or blocking strategies.

  • Oxidation control : Over-oxidation of the aldehyde to carboxylic acid requires precise stoichiometry.

  • Purification : Chromatographic separation is often needed due to similar polarities of intermediates.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct signals for the aldehyde proton (δ 9.8–10.2 ppm), aromatic protons, and methyl groups.

  • MS : Molecular ion peak matching M.W. 250.18 g/mol.

  • HPLC : Purity >95% using C18 columns and acetonitrile/water gradients .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Fluoro-6-methyl-5-nitroquinoline-2-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via nitration of 8-fluoro-6-methylquinoline using nitrating agents (e.g., concentrated HNO₃ or tert-butyl nitrite) under controlled temperatures (80–130°C). Catalysts like Pd(II) salts improve yield and selectivity by directing nitration to position 5. Key factors include:

  • Temperature Control : Higher temperatures (>100°C) favor nitro group introduction but risk decomposition.
  • Catalyst Optimization : PdCl₂ reduces competing side reactions (e.g., over-nitration).
  • Purification : Column chromatography or recrystallization ensures purity (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, MS) be employed to characterize the structural features of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C8, nitro group splitting patterns).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 248.2 [M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or CHO groups).
  • IR Spectroscopy : Detect functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, nitro NO₂ at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the nitration step in the synthesis of this compound while minimizing competing side reactions?

  • Methodological Answer :

  • Competing Pathways : Over-nitration at C7 or decomposition due to excessive heat.
  • Experimental Design :

Catalyst Screening : Test Pd(II) salts (e.g., Pd(OAc)₂ vs. PdCl₂) for regioselectivity.

Temperature Gradients : Use a microwave reactor for rapid, controlled heating (80–110°C).

Reagent Stoichiometry : Limit HNO₃ to 1.2 equivalents to avoid di-nitration.

  • Analytical Validation : Monitor reaction progress via TLC or in-situ FTIR .

Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data across different studies?

  • Methodological Answer :

  • Data Harmonization : Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability.
  • Mechanistic Studies :

Nitro Group Reduction : Use electrochemical methods to track intermediates (e.g., hydroxylamine or amine derivatives) in biological systems.

Binding Assays : Employ surface plasmon resonance (SPR) to quantify interactions with target enzymes (e.g., DNA gyrase).

  • Comparative Analysis : Benchmark against structural analogs (Table 1) to isolate functional group contributions .

    Table 1 : Structural analogs and key biological activity differences

    Compound NameKey Structural DifferencesReported Activity
    5-Amino-6-fluoroquinoline-2-carboxylic acidLacks methyl and nitro groupsLower antimicrobial potency
    8-Hydroxy-5-nitroquinolineHydroxy instead of fluoro and methylModerate anticancer activity

Q. How does the presence of fluorine and nitro groups influence the compound's interaction with biological targets compared to its structural analogs?

  • Methodological Answer :

  • Fluorine Effects : Enhances hydrophobic interactions with protein pockets (e.g., via C-F⋯H bonding) and improves metabolic stability.
  • Nitro Group Role : Acts as a redox-active moiety, generating reactive oxygen species (ROS) under cellular reduction.
  • Experimental Validation :

Mutagenesis Studies : Replace fluorine with hydrogen to assess binding affinity changes.

Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict interaction sites .

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